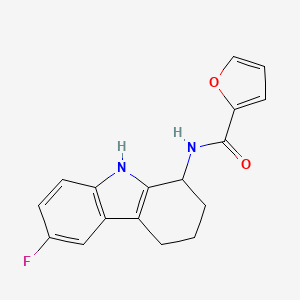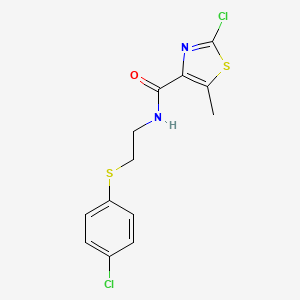![molecular formula C28H34N2O3 B11023134 2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)
2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:
Formation of the Spirocyclic Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Functional Groups: The cyclohexyl and methoxybenzyl groups are introduced through substitution reactions, often using reagents like alkyl halides and base catalysts.
Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the compound’s structural diversity.
Applications De Recherche Scientifique
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
Comparaison Avec Des Composés Similaires
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with similar compounds, such as:
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound is used in peptide synthesis and has a different functional group arrangement.
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide: Known for its use in RNA sequencing techniques, it shares the cyclohexyl group but differs in its overall structure and applications.
2-Cyclohexyl-N-(2-methoxybenzyl)acetamide: This compound has a similar methoxybenzyl group but lacks the spirocyclic core, leading to different chemical properties and uses.
The uniqueness of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C28H34N2O3 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
2-cyclohexyl-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-33-24-16-8-5-11-20(24)19-29-26(31)25-22-14-6-7-15-23(22)27(32)30(21-12-3-2-4-13-21)28(25)17-9-10-18-28/h5-8,11,14-16,21,25H,2-4,9-10,12-13,17-19H2,1H3,(H,29,31) |
Clé InChI |
GOHKROANVGVMEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11023051.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11023064.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B11023065.png)
![1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023072.png)


![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11023092.png)
![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)

![N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11023104.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide](/img/structure/B11023112.png)
![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)
![3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11023117.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B11023141.png)
